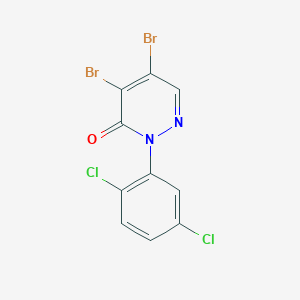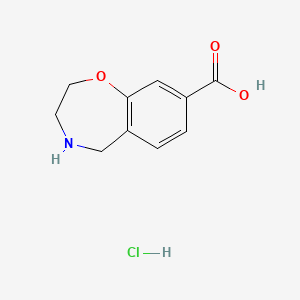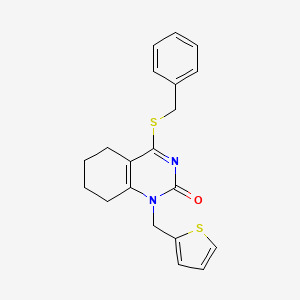![molecular formula C14H13BrN2O3 B2459470 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-72-4](/img/structure/B2459470.png)
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline, also known as 4-BNMMA, is a synthetic organic compound belonging to the aniline family. It is a colorless solid that is soluble in organic solvents, such as ethanol and acetone. 4-BNMMA is a versatile compound that has a wide range of applications in chemical synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has also been used as an inhibitor of signal transduction pathways, including those involved in cell proliferation and apoptosis. In addition, 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has been used to study the mechanisms of action of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antineoplastic agents.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2 and LOX, by binding to their active sites and preventing them from catalyzing the production of their respective products. In addition, 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline may also inhibit signal transduction pathways by binding to specific proteins and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline have not been extensively studied. However, some studies have indicated that 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline may possess anti-inflammatory, anti-proliferative, and anti-apoptotic properties. In addition, 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline may also be able to inhibit the growth of certain cancer cells.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline in laboratory experiments is its versatility. 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can be used to study a wide range of biological processes, including enzyme inhibition, signal transduction pathways, and the mechanisms of action of various drugs. However, one limitation of using 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is promising. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic applications. In addition, future studies should also focus on the development of more efficient synthesis methods for 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline and the exploration of its potential uses in other areas of scientific research.
Synthesemethoden
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can be synthesized through a two-step process. The first step involves the reaction of 4-bromoaniline and 4-methoxy-3-nitrobenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 4-bromo-N-(4-methoxy-3-nitrophenyl)aniline, which can then be methylated with methyl iodide to produce 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline.
Eigenschaften
IUPAC Name |
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-14-7-2-10(8-13(14)17(18)19)9-16-12-5-3-11(15)4-6-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJARWFFJBACTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)
![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)


![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)

methanone](/img/structure/B2459397.png)
![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)

![N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2459405.png)
![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)
![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)